(E)-2-((3-Nitropyridin-2-yl)methylene)hydrazinecarbothioamide
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Description
(E)-2-((3-Nitropyridin-2-yl)methylene)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C7H7N5O2S and its molecular weight is 225.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Carcinogenic Properties and Environmental Risks
Research highlights the carcinogenic potential of hydrazines and related compounds, noting that a significant number are found to be carcinogenic. This underscores the environmental and health risks associated with exposure to hydrazines, including those structurally related to the compound of interest (Tóth, 2000).
Antitubercular Activity
A review on derivatives of isonicotinoylhydrazinecarboxamide, which shares a functional relationship with the compound , discusses their in vitro antitubercular activity. This study presents the potential of hydrazinecarbothioamide derivatives for designing new leads in antitubercular compounds (Asif, 2014).
Synthesis and Applications of Related Compounds
The practical synthesis of related compounds, such as 5,5′-Methylene-bis(benzotriazole), demonstrates the utility of hydrazine derivatives in developing metal passivators and light-sensitive materials. This research contributes to green chemistry by offering environmentally friendly synthesis methods (Gu et al., 2009).
Electrochemical Sensing
Graphene-based nanomaterials for electrochemical sensing of hydrazine highlight the importance of hydrazine detection due to its toxic and carcinogenic properties. This review suggests that graphene-based sensors could be developed for high-performance detection of hydrazine, indicating a research application for related hydrazine compounds (Singh et al., 2022).
Properties
CAS No. |
200933-26-2 |
---|---|
Molecular Formula |
C7H7N5O2S |
Molecular Weight |
225.23 g/mol |
IUPAC Name |
[(Z)-(3-nitropyridin-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C7H7N5O2S/c8-7(15)11-10-4-5-6(12(13)14)2-1-3-9-5/h1-4H,(H3,8,11,15)/b10-4- |
InChI Key |
PERKXAPWDKXLAU-WMZJFQQLSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)/C=N\NC(=S)N)[N+](=O)[O-] |
SMILES |
C1=CC(=C(N=C1)C=NNC(=S)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(N=C1)C=NNC(=S)N)[N+](=O)[O-] |
Origin of Product |
United States |
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